4-Amino-1-fluorobutan-2-ol
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Overview
Description
4-Amino-1-fluorobutan-2-ol is an organic compound with the molecular formula C₄H₁₀FNO This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-fluorobutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-1-fluorobutane with ammonia, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-fluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 4-amino-1-fluorobutan-2-one.
Reduction: Formation of 4-amino-1-fluorobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-fluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-fluorobutan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- 4-Amino-2-fluorobutan-1-ol
- 4-Amino-1-chlorobutan-2-ol
- 4-Amino-1-fluorobutan-3-ol
Comparison: 4-Amino-1-fluorobutan-2-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the fluorine atom can also enhance the compound’s metabolic stability and bioavailability.
Properties
Molecular Formula |
C4H10FNO |
---|---|
Molecular Weight |
107.13 g/mol |
IUPAC Name |
4-amino-1-fluorobutan-2-ol |
InChI |
InChI=1S/C4H10FNO/c5-3-4(7)1-2-6/h4,7H,1-3,6H2 |
InChI Key |
OJDVYHXJGFDQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CF)O |
Origin of Product |
United States |
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